(1E)-N-hydroxy-2-oxo-2-thiophen-2-ylethanimidoyl chloride
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Overview
Description
(1E)-N-hydroxy-2-oxo-2-thiophen-2-ylethanimidoyl chloride is a chemical compound with a unique structure that includes a thiophene ring, an oxo group, and a hydroxyimino group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-hydroxy-2-oxo-2-thiophen-2-ylethanimidoyl chloride typically involves the reaction of thiophene-2-carboxaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then chlorinated using thionyl chloride to yield the desired compound. The reaction conditions generally include:
Temperature: Room temperature to moderate heating
Solvent: Commonly used solvents include dichloromethane or chloroform
Reagents: Thionyl chloride for chlorination
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(1E)-N-hydroxy-2-oxo-2-thiophen-2-ylethanimidoyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use bases like triethylamine or pyridine to facilitate the reaction.
Major Products
Oxidation Products: Sulfoxides and sulfones
Reduction Products: Hydroxyl derivatives
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(1E)-N-hydroxy-2-oxo-2-thiophen-2-ylethanimidoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1E)-N-hydroxy-2-oxo-2-thiophen-2-ylethanimidoyl chloride involves its reactive functional groups. The hydroxyimino group can form hydrogen bonds, while the oxo and chloride groups can participate in nucleophilic and electrophilic reactions. These interactions can affect various molecular targets and pathways, making the compound useful in different applications.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxaldehyde: A precursor in the synthesis of (1E)-N-hydroxy-2-oxo-2-thiophen-2-ylethanimidoyl chloride.
2-Thiophenecarboxylic acid: Another thiophene derivative with different functional groups.
N-hydroxyimino compounds: Compounds with similar hydroxyimino groups but different core structures.
Uniqueness
This compound is unique due to its combination of a thiophene ring, an oxo group, and a hydroxyimino group. This combination provides a distinct reactivity profile and potential for various applications in research and industry.
Properties
CAS No. |
120450-98-8 |
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Molecular Formula |
C6H4ClNO2S |
Molecular Weight |
189.61946 |
Synonyms |
2-Thiopheneethanimidoyl chloride, N-hydroxy-alpha-oxo- (9CI) |
Origin of Product |
United States |
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